molecular formula C21H18O2 B8516646 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE

1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE

Cat. No.: B8516646
M. Wt: 302.4 g/mol
InChI Key: RWGAOTFKLVZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE is an organic compound with the molecular formula C20H18O2 It is characterized by the presence of a benzyl group attached to a benzyloxyphenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl benzoate with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzyl 4-benzyloxyphenyl ketone derivatives.

Scientific Research Applications

1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects in conditions such as cancer and inflammation.

Comparison with Similar Compounds

    Benzyl Alcohol: This compound has a benzyl group attached to a hydroxyl group, making it structurally related but functionally distinct.

    Benzyl Chloride: Similar in structure but contains a chlorine atom instead of a ketone group.

Uniqueness: 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE is unique due to its combination of benzyl and benzyloxyphenyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2-phenyl-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C21H18O2/c22-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)23-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

RWGAOTFKLVZHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 4-hydroxyphenyl ketone (5.1 g; 24 mmol), 3.8 g (3.5 mL, 30 mmol) of benzyl chloride, and 16.6 g (120 mmol) of pulverized and flame dried K2CO3 were slurried in 75 mL dry Me2CO under Ar. The mixture was heated to reflux 16 h, cooled to room temperature, diluted with CH2Cl2 (100 mL), and filtered. The resulting filter cake was washed with C6H6 (50 mL) and EtOAc (50 mL). The combined filtrates were concentrated and the resulting orange oil was dissolved in C6H6, washed with 10% K2CO3 (100 mL), 5% NaOH (2×50 mL), and H2O (100 mL). The organic layer was dried (MgSO4), filtered, and concentrated to give 10 g of a light orange solid, which was purified on 60 g flash SiO2 (1:1 petroleum ether-CH2Cl 2) to give Benzyl 4-benzyloxphenyl ketone as a clear oil which was crystallized from C6H6 -EtOH to yield 3.1 g of white needles (43%). mp: 134.5°-136° C. NMR δ 8.03 and 7.03 (AA'BB', c, 4H, ArH), 7.43 (s, 5H, ArH), 7.31 (s, 5H, ArH), 5.15 (s, 2H, PhCH2O), 4.25 (s, 2H, COCH2).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.